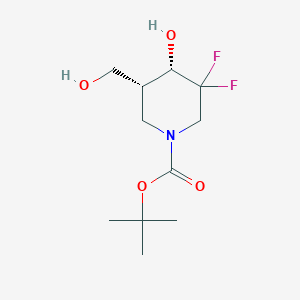
cis-1-Boc-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-1-Boc-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)piperidine: is a chemical compound with the molecular formula C11H19F2NO3. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of fluorinating agents and protecting group strategies to ensure selective functionalization .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scalable synthetic routes that ensure high yield and purity. These methods would typically use batch or continuous flow reactors to control reaction conditions and optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can yield the free amine.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, cis-1-Boc-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)piperidine is used as a building block for more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is studied for its potential biological activity. Piperidine derivatives are known to exhibit a range of pharmacological properties, including antiviral, antibacterial, and anticancer activities. This makes this compound a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the production of various chemicals.
Mécanisme D'action
The mechanism of action of cis-1-Boc-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)piperidine is not well-documented. like other piperidine derivatives, it likely interacts with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-Boc-4-hydroxypiperidine: This compound is similar but lacks the difluoro and hydroxymethyl groups.
tert-butyl 3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate: This compound is a cis-trans mixture and has similar functional groups.
Uniqueness: cis-1-Boc-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)piperidine is unique due to the presence of both difluoro and hydroxymethyl groups, which provide distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C11H19F2NO4 |
|---|---|
Poids moléculaire |
267.27 g/mol |
Nom IUPAC |
tert-butyl (4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H19F2NO4/c1-10(2,3)18-9(17)14-4-7(5-15)8(16)11(12,13)6-14/h7-8,15-16H,4-6H2,1-3H3/t7-,8+/m1/s1 |
Clé InChI |
VPLQVCYHEZXTMT-SFYZADRCSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C(C1)(F)F)O)CO |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C(C(C1)(F)F)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N,N'-(1,2-phenylene)bis(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide)](/img/structure/B14882022.png)
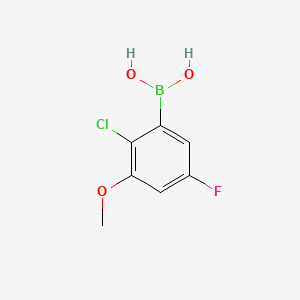
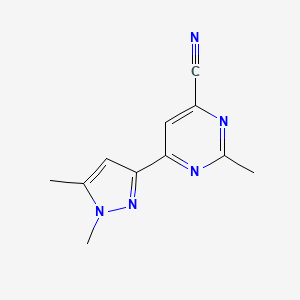
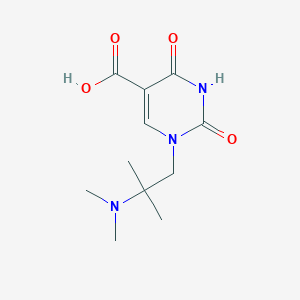
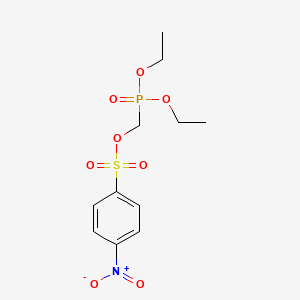

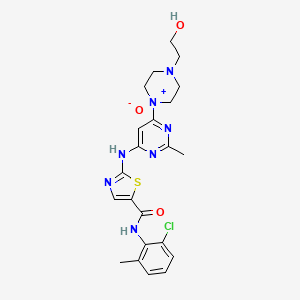
![8-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B14882062.png)
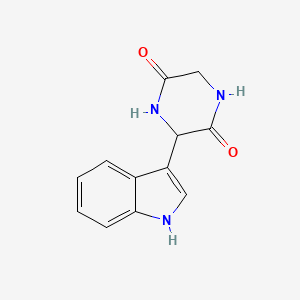
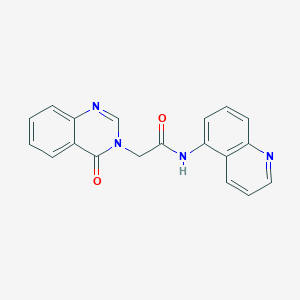
![1-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3-(3-chlorophenyl)urea](/img/structure/B14882090.png)
